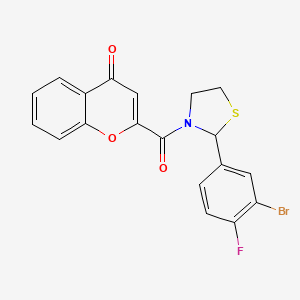

2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one

Description

The compound 2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one is a hybrid molecule combining a chromen-4-one (a flavonoid-derived heterocycle) and a thiazolidine ring. The chromen-4-one core is substituted with a 3-bromo-4-fluorophenyl group via a thiazolidine-3-carbonyl linker. The bromo and fluoro substituents likely enhance metabolic stability and influence electronic properties, which are critical for structure-activity relationships (SAR).

Properties

IUPAC Name |

2-[2-(3-bromo-4-fluorophenyl)-1,3-thiazolidine-3-carbonyl]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrFNO3S/c20-13-9-11(5-6-14(13)21)19-22(7-8-26-19)18(24)17-10-15(23)12-3-1-2-4-16(12)25-17/h1-6,9-10,19H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYJCRZJOOPNTQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1C(=O)C2=CC(=O)C3=CC=CC=C3O2)C4=CC(=C(C=C4)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrFNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a carbonyl compound in the presence of a sulfur source, such as thiourea or elemental sulfur.

Bromination and Fluorination: The phenyl ring is then brominated and fluorinated using appropriate reagents like bromine and fluorine gas or their derivatives.

Coupling with Chromenone: The final step involves coupling the thiazolidine derivative with a chromenone precursor under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine and fluorine substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazolidine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Key Observations:

Thiazolidine vs. Thiazolidinone: The target compound contains a thiazolidine (saturated five-membered ring with one sulfur and one nitrogen atom), whereas analogs like those in feature a thiazolidin-4-one (a thiazolidine with a ketone group).

Substituent Positioning : The 3-bromo-4-fluorophenyl group in the target compound differs from the 4-bromo-2-fluorophenyl substituent in , which impacts steric and electronic interactions. Bromine at the meta position (vs. para) may enhance hydrophobic interactions in biological targets.

Chromen-4-one Modifications : The chromen-4-one core in the target compound is functionalized with a thiazolidine-carbonyl group, unlike the simpler 4H-chromen-4-one derivatives in and . This modification could influence π-π stacking or hydrogen-bonding interactions.

Critical Analysis:

- The target compound’s synthesis likely involves coupling a pre-formed thiazolidine-3-carboxylic acid derivative to a bromo-fluorophenyl-substituted chromen-4-one, analogous to methods in and .

- In contrast, thiazolidin-4-one derivatives in are synthesized via cyclocondensation, emphasizing the role of aldehydes and thioamides in ring formation.

Biological Activity

The compound 2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one (CAS Number: 2319877-16-0) is a thiazolidine derivative that has garnered attention due to its potential biological activities. This article explores its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of 434.3 g/mol . The compound features a thiazolidine moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing thiazolidine structures. For instance, thiazolidine derivatives have shown promising results in inhibiting various cancer cell lines. The specific compound under review has been evaluated for its cytotoxic effects against several cancer types.

Table 1: Cytotoxic Activity of Thiazolidine Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | HT-29 (Colon Cancer) | 1.61 ± 1.92 | |

| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 | |

| This compound | A431 (Skin Cancer) | TBD | Current Study |

The IC50 value indicates the concentration required to inhibit cell growth by 50%. Further studies are needed to determine the specific IC50 value for this compound against different cancer cell lines.

The mechanism by which thiazolidine derivatives exert their anticancer effects often involves the modulation of apoptotic pathways and inhibition of specific protein interactions. For instance, some derivatives have been shown to interact with Bcl-2 proteins, which are crucial in regulating apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazolidine derivatives similar to the compound :

- Synthesis and Evaluation : A recent study synthesized various thiazolidine derivatives and evaluated their biological activity against colon carcinoma cells. The presence of electron-withdrawing groups was found to enhance cytotoxicity .

- Molecular Dynamics Simulations : Computational studies have indicated that certain thiazolidine compounds interact with target proteins primarily through hydrophobic contacts, suggesting a strong binding affinity that may correlate with their biological activity .

Q & A

Basic: What are the standard synthetic routes for preparing 2-(2-(3-bromo-4-fluorophenyl)thiazolidine-3-carbonyl)-4H-chromen-4-one?

Methodological Answer:

The synthesis typically involves multi-step procedures:

- Step 1: Prepare the chromen-4-one core via Claisen-Schmidt condensation. For example, 2-hydroxyacetophenone derivatives react with substituted benzaldehydes (e.g., 4-fluorobenzaldehyde) under basic conditions (e.g., NaOH/ethanol) to form chalcone intermediates, followed by cyclization with hydrogen peroxide (30%) .

- Step 2: Synthesize the thiazolidine ring. A common approach involves reacting 3-bromo-4-fluoroaniline with thioglycolic acid and carbonyl precursors (e.g., ketones or aldehydes) in refluxing ethanol, forming the thiazolidine backbone .

- Step 3: Couple the thiazolidine moiety to the chromen-4-one core. Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU in anhydrous DMF, with K₂CO₃ as a base to facilitate acyl transfer .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is employed to isolate the final product .

Advanced: How can regioselective bromination at the 3-position of the phenyl ring be achieved during synthesis?

Methodological Answer:

Regioselective bromination requires careful control of reaction conditions:

- Electrophilic Aromatic Substitution (EAS): Use Br₂ in the presence of Lewis acids (e.g., FeBr₃) in a non-polar solvent (e.g., CCl₄) at 0–5°C. The electron-withdrawing fluorine atom at the 4-position directs bromination to the meta (3-position) via resonance and inductive effects .

- Alternative Method: NBS (N-bromosuccinimide) with a catalytic amount of AIBN in CCl₄ under UV light promotes radical bromination, favoring the 3-position due to steric and electronic factors .

- Validation: Confirm regiochemistry using ¹H/¹³C NMR (e.g., coupling patterns for aromatic protons) and single-crystal X-ray diffraction .

Basic: What spectroscopic and crystallographic techniques are used to characterize this compound?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign signals for the chromen-4-one carbonyl (~180 ppm in ¹³C) and thiazolidine protons (δ 3.5–4.5 ppm for –SCH₂–). Aromatic protons from the 3-bromo-4-fluorophenyl group appear as doublets due to coupling with fluorine (J = 8–10 Hz) .

- IR: Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for chromen-4-one and ~1650 cm⁻¹ for thiazolidine-3-carbonyl) .

- Crystallography: Single-crystal X-ray diffraction (e.g., MoKα radiation, λ = 0.71073 Å) reveals monoclinic systems (space group P2₁/c) with unit cell parameters (e.g., a = 22.37 Å, b = 6.88 Å, c = 15.79 Å, β = 106.06°) . Hydrogen-bonding networks (e.g., O–H···O interactions) stabilize the crystal lattice .

Advanced: How can computational modeling resolve discrepancies between experimental and theoretical spectroscopic data?

Methodological Answer:

- Density Functional Theory (DFT): Optimize the molecular geometry using B3LYP/6-311+G(d,p) basis sets. Compare calculated NMR/IR spectra with experimental data to identify conformational mismatches (e.g., solvent effects or tautomerism) .

- Docking Studies: For bioactive derivatives, molecular docking (e.g., AutoDock Vina) into target proteins (e.g., bacterial enzymes) can validate experimental IC₅₀ values and explain unexpected activity trends .

- Crystallographic Validation: Overlay DFT-optimized structures with X-ray data (RMSD < 0.5 Å) to confirm stereoelectronic accuracy .

Basic: What biological activities have been reported for structurally related chromen-4-one derivatives?

Methodological Answer:

- Antimicrobial Activity: Derivatives with electron-withdrawing groups (e.g., Br, F) show enhanced activity against Gram-positive bacteria (e.g., S. aureus, MIC = 8–16 µg/mL) due to membrane disruption or enzyme inhibition (e.g., DNA gyrase) .

- Anticancer Potential: Fluorinated chromenones exhibit apoptosis induction in cancer cells (e.g., HeLa, IC₅₀ = 12–25 µM) via ROS generation or topoisomerase-II inhibition .

- Assay Protocols: Use broth microdilution (CLSI guidelines) for antimicrobial testing and MTT assays for cytotoxicity profiling .

Advanced: How do steric and electronic effects influence the reactivity of the thiazolidine carbonyl group?

Methodological Answer:

- Steric Effects: The bulky 3-bromo-4-fluorophenyl group reduces nucleophilic attack at the carbonyl carbon, necessitating strong nucleophiles (e.g., Grignard reagents) or elevated temperatures for reactions .

- Electronic Effects: The electron-withdrawing fluorine atom increases electrophilicity of the carbonyl, facilitating condensation reactions (e.g., hydrazine derivatives for hydrazone formation) .

- Kinetic Studies: Monitor reaction progress via HPLC or in-situ IR to determine rate constants (k) under varying conditions (e.g., solvent polarity, temperature) .

Basic: What strategies are employed to improve the solubility of this compound for in vitro assays?

Methodological Answer:

- Derivatization: Introduce polar groups (e.g., –OH, –COOH) via post-synthetic modifications (e.g., hydrolysis of ester groups under acidic conditions) .

- Co-solvents: Use DMSO (≤5% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without compromising bioactivity .

- Prodrug Approach: Synthesize phosphate or acetate prodrugs that hydrolyze in physiological conditions .

Advanced: How can X-ray crystallography data be used to rationalize unexpected tautomeric forms?

Methodological Answer:

- Tautomer Identification: Compare experimental bond lengths (e.g., C=O vs. C–O) and angles with DFT predictions. For example, enol-keto tautomerism in chromen-4-one derivatives is confirmed by O–H···O hydrogen bonds in the crystal lattice .

- Electron Density Maps: Multipole refinement of X-ray data reveals lone-pair orientations and proton positions, distinguishing between possible tautomers .

- Temperature-Dependent Studies: Collect data at multiple temperatures (e.g., 100 K vs. 298 K) to detect dynamic tautomerism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.